molecular formula C16H20BrF3N2O2 B1397994 tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate CAS No. 1253936-64-9

tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B1397994
CAS No.: 1253936-64-9
M. Wt: 409.24 g/mol
InChI Key: VFSJEOCGARHJLT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20BrF3N2O2 and its molecular weight is 409.24 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

tert-Butyl 4-(2-bromo-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (often abbreviated as TBTPP) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H20BrF3N2O2
  • Molecular Weight : 409.24 g/mol
  • CAS Number : 1253936-64-9
  • Physical Appearance : White to yellow solid
  • Purity : Typically 95% .

The biological activity of TBTPP is primarily linked to its interactions with various biological targets, particularly in the context of antimicrobial and antichlamydial effects. The compound's piperazine moiety is known for its versatility in drug design, allowing it to engage with multiple receptors and enzymes.

Antimicrobial Activity

Recent studies have demonstrated that TBTPP exhibits significant antimicrobial properties. For instance:

  • Chlamydia Activity : TBTPP derivatives have shown selective activity against Chlamydia species. A study indicated that modifications in the piperazine structure enhanced antichlamydial activity, suggesting that TBTPP could serve as a scaffold for developing new treatments against chlamydial infections .
  • Bacterial Spectrum : TBTPP has displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays reported Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 μg/mL against various pathogens, including Neisseria meningitidis and Haemophilus influenzae .

Case Studies

  • Study on Antichlamydial Activity :
    • Researchers synthesized several TBTPP derivatives and evaluated their efficacy against Chlamydia trachomatis. The results indicated that specific substitutions on the phenyl ring significantly improved the compounds' activity, with some derivatives achieving MIC values lower than those of existing treatments .
  • Toxicity Assessment :
    • A toxicity evaluation using human cell lines revealed that TBTPP exhibited low cytotoxicity, indicating a favorable safety profile for further development . This study also included mutagenicity tests in Drosophila melanogaster, which showed no significant mutagenic effects.

Data Table: Biological Activity Overview

Biological ActivityTarget Pathogen/Cell TypeMIC (μg/mL)Notes
AntichlamydialChlamydia trachomatis< 16Selective activity observed
AntibacterialNeisseria meningitidis64Moderate activity
AntibacterialHaemophilus influenzae32Moderate activity
CytotoxicityHuman cell lines>100Low cytotoxicity observed
MutagenicityDrosophila melanogasterNegativeNo mutagenic effects detected

Properties

IUPAC Name

tert-butyl 4-[2-bromo-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrF3N2O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(10-12(13)17)16(18,19)20/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSJEOCGARHJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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